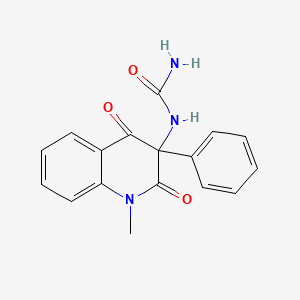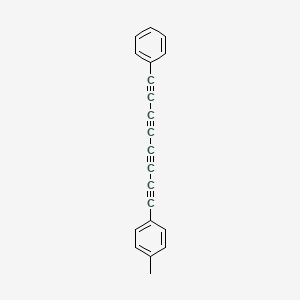
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the condensation of 3-phenyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea: Lacks the methyl group at the 1-position.
N-(1-Methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea: Lacks the tetrahydro structure.
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern and the presence of both a quinoline core and a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
917785-50-3 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-10-6-5-9-12(13)14(21)17(15(20)22,19-16(18)23)11-7-3-2-4-8-11/h2-10H,1H3,(H3,18,19,23) |
Clave InChI |
CCIQDSGNXMCDQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)


![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
